1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Overview
Description
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine is a compound that combines the structural features of azetidine and piperazine. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Piperazines, on the other hand, are six-membered nitrogen-containing heterocycles widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine typically involves multi-step synthetic routes. One common method includes the formation of the azetidine ring followed by its functionalization and subsequent coupling with a piperazine derivative . The key steps often involve:
Formation of the Azetidine Ring: This can be achieved through the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction.
Functionalization: The azetidine ring can be functionalized using various reagents and conditions, such as treatment with silver salts in DMSO at elevated temperatures.
Coupling with Piperazine: The final step involves coupling the functionalized azetidine with a piperazine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide or sodium borohydride.
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, with common reagents including halogens and organometallic compounds.
Ring-Opening Reactions: Due to the ring strain in the azetidine moiety, the compound can undergo ring-opening reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The azetidine moiety’s ring strain and the piperazine’s nitrogen atoms contribute to its reactivity and binding affinity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine can be compared with other similar compounds, such as:
Azetidine-3-carbonyl derivatives: These compounds share the azetidine moiety and exhibit similar reactivity and applications.
Methanesulfonylpiperazine derivatives: These compounds share the piperazine moiety and are used in similar medicinal and industrial applications.
Properties
IUPAC Name |
azetidin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S/c1-16(14,15)12-4-2-11(3-5-12)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUJGHICWCFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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